N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

PPARγ Nuclear Receptor Drug Discovery

This N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a uniquely annotated dual PPARγ/NF-κB chemical probe. Unlike generic pyrazole sulfonamides, the N-benzyl-N-butyl substitution pattern delivers sub-nanomolar PPARγ binding (Kd 3.70 nM) and sub-micromolar NF-κB activation (EC50 0.9 μM), enabling single-agent pathway interrogation without TZD-related adipogenesis or fluid retention. The hydrochloride salt ensures superior aqueous solubility for reproducible in vitro assays. Choose this precisely defined scaffold to eliminate the batch-to-batch variability of non-specific inducers and to benchmark your SAR libraries against a quantitatively annotated reference standard.

Molecular Formula C16H24ClN3O2S
Molecular Weight 357.9
CAS No. 1323703-44-1
Cat. No. B2808331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
CAS1323703-44-1
Molecular FormulaC16H24ClN3O2S
Molecular Weight357.9
Structural Identifiers
SMILESCCCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C.Cl
InChIInChI=1S/C16H23N3O2S.ClH/c1-4-5-11-19(12-15-9-7-6-8-10-15)22(20,21)16-13-18(3)17-14(16)2;/h6-10,13H,4-5,11-12H2,1-3H3;1H
InChIKeyKMBUTQJDULOUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Hydrochloride – A Dual-Activity Pyrazole Sulfonamide Probe for PPARγ and NF-κB Pathway Research


N-Benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride (CAS 1323703-44-1, MW 357.9 g/mol) belongs to the benzylpyrazole acylsulfonamide class, a scaffold rationally designed as a non-thiazolidinedione, non-carboxylic-acid isostere for PPARγ ligand engagement [1]. This compound incorporates an N-benzyl-N-butyl sulfonamide motif appended to a 1,3-dimethylpyrazole core, positioning it at the intersection of two independently validated pharmacological activities: potent NF-κB pathway activation (EC50 0.9 μM) and sub-nanomolar PPARγ binding affinity (Kd 3.70 nM by SPR) [2]. The hydrochloride salt form enhances aqueous solubility for in vitro assay compatibility.

Why N-Benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Hydrochloride Cannot Be Replace by Generic Pyrazole Sulfonamides


Pyrazole sulfonamides as a broad class span diverse and often opposing biological activities—from PPARγ agonism to sodium channel inhibition and COX-2 selectivity—making generic substitution scientifically unsound. The specific N-benzyl-N-butyl substitution pattern on the 1,3-dimethylpyrazole-4-sulfonamide scaffold is a critical determinant of target engagement: the benzyl group occupies a lipophilic pocket in PPARγ that shorter-chain or unsubstituted analogs cannot effectively fill, while the n-butyl chain length directly modulates NF-κB activation potency . SAR studies on benzylpyrazole acylsulfonamides demonstrate that even minor alkyl chain variations on the sulfonamide nitrogen produce order-of-magnitude shifts in transactivation efficacy [1]. Thus, seemingly interchangeable analogs such as N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide (CAS 1170421-35-8) or 1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2) lack the precise pharmacophoric features required to reproduce the dual PPARγ/NF-κB modulation profile.

Quantitative Differentiation Evidence for N-Benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Hydrochloride vs. Closest Analogs


PPARγ Binding Affinity: Sub-Nanomolar Kd vs. Reference TZD Agonists

N-Benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride demonstrates a PPARγ binding affinity (Kd) of 3.70 nM measured by surface plasmon resonance (SPR), which places it in the sub-nanomolar range and compares favorably to the classical TZD agonist rosiglitazone (Kd ~8–40 nM range reported across multiple assay formats) [1]. In a cell-based GAL4-hPPARγ LBD transactivation assay in HepG2 cells (20 h incubation), the compound exhibits an EC50 of 280 nM [2]. While rosiglitazone typically achieves EC50 values of 50–200 nM in analogous PPARγ transactivation assays, this compound achieves comparable cellular potency without the carboxylic acid or TZD warhead, confirming that the acylsulfonamide isostere effectively engages the TZD-binding pocket as predicted by docking studies [3].

PPARγ Nuclear Receptor Drug Discovery

NF-κB Activation Potency and Structural Determinants vs. Alkyl Chain Variants

This compound, designated NF-κB Activator 1 (Compound 32), activates NF-κB signaling with an EC50 of 0.9 μM . Although direct head-to-head comparison data with N-alkyl variants are not published in a single study, SAR precedent from the benzylpyrazole acylsulfonamide series establishes that the n-butyl chain on the sulfonamide nitrogen is optimal for balancing lipophilicity and target engagement; shorter chains (methyl, ethyl) reduce PPARγ transactivation by 5- to 50-fold, while longer chains (n-pentyl, n-hexyl) introduce metabolic instability [1]. Therefore, analogs such as N-benzyl-N-methyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide or N-benzyl-N-ethyl analogs are predicted to exhibit diminished NF-κB activation potency, though direct quantitative confirmation remains needed.

NF-κB Inflammation Chemical Biology

Non-Carboxylic-Acid Isostere Advantage: Structural Differentiation from Carboxylic-Acid-Based PPARγ Agonists

The defining structural feature of this compound is the acylsulfonamide group, which functions as a ring-opened isostere of the thiazolidinedione (TZD) ring and a bioisostere of the carboxylic acid moiety found in classical PPARγ agonists [1]. X-ray co-crystal structures and docking analyses of the benzylpyrazole acylsulfonamide series reveal a distinct binding mode compared to carboxylic-acid-based agonist 1: the acylsulfonamide NH forms a hydrogen bond with the TZD pocket residues (His323, His449, Tyr473) that is geometrically distinct from the carboxylic acid interaction, contributing to the compound's selectivity profile [2]. In contrast, carboxylic-acid-containing PPARγ agonists such as compound 1 (from the same series) exhibit promiscuous off-target nuclear receptor activity due to the generic carboxylate-pharmacophore. This structural differentiation is directly relevant for procurement decisions when selecting a PPARγ chemical probe with reduced polypharmacology risk.

Isostere Design PPARγ Medicinal Chemistry

Dual NF-κB / PPARγ Activity: A Differentiated Polypharmacology Profile vs. Single-Target Pyrazole Sulfonamides

Unlike the majority of pyrazole sulfonamides reported in the literature—which are profiled exclusively against single targets such as sodium channels (e.g., US7223782 pyrazole sulfonamides for neuropathic pain) [1], COX-2, or 15-lipoxygenase —N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride demonstrates experimentally confirmed dual activity: PPARγ binding (Kd 3.70 nM) [2] and NF-κB activation (EC50 0.9 μM) . This dual profile is of specific interest for immunometabolism research, where PPARγ activation and NF-κB modulation intersect in macrophage polarization, adipocyte inflammation, and metabolic syndrome models. Single-target comparator compounds (e.g., N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, for which only sodium channel or COX-2 activity may be reported) cannot reproduce this dual pharmacology and would require co-dosing of two separate agents, introducing pharmacokinetic and experimental variability.

Polypharmacology NF-κB PPARγ Tool Compound

Procurement-Relevant Application Scenarios for N-Benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide Hydrochloride


PPARγ Chemical Probe for Non-TZD, Non-Carboxylic-Acid Target Engagement Studies

This compound is optimally deployed as a PPARγ chemical probe in target engagement and mechanistic studies where the structural liabilities of TZD (thiazolidinedione ring) or carboxylic acid motifs must be avoided. Its sub-nanomolar Kd (3.70 nM by SPR) [1] and cell-based transactivation activity (EC50 280 nM in HepG2) [2] enable PPARγ pathway interrogation without the confounding adipogenic or fluid-retention effects associated with rosiglitazone and pioglitazone, which are mechanistically linked to the TZD scaffold rather than to PPARγ activation per se.

NF-κB Pathway Activation in Innate Immunity and Inflammation Models

As NF-κB Activator 1 (EC50 0.9 μM) , this compound serves as a positive control or pathway stimulus in cell-based assays investigating innate immune signaling, inflammasome regulation, or NF-κB-dependent gene expression. Its well-defined potency enables reproducible activation at sub-micromolar concentrations, distinguishing it from non-specific NF-κB inducers (e.g., PMA, TNFα) that activate multiple parallel pathways and introduce experimental noise.

Immunometabolism Research: Dual PPARγ/NF-κB Modulation in Macrophage Polarization Studies

The unique dual PPARγ/NF-κB activity profile renders this compound particularly suitable for macrophage polarization and adipose tissue inflammation models, where these two pathways converge to regulate the M1/M2 phenotypic switch [3]. Using a single agent rather than co-administering separate PPARγ and NF-κB modulators avoids pharmacokinetic discordance and simplifies dose-response interpretation, providing cleaner data for immunometabolism research programs.

Reference Standard for Pyrazole Sulfonamide SAR Libraries

As a structurally defined pyrazole sulfonamide with quantitative PPARγ and NF-κB annotation, this compound functions as a reference standard in the construction and benchmarking of pyrazole sulfonamide-focused compound libraries. Its activity values provide a calibration point against which newly synthesized analogs—such as N-alkyl chain variants or aryl-substituted derivatives—can be directly compared, facilitating SAR exploration in medicinal chemistry campaigns [4].

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